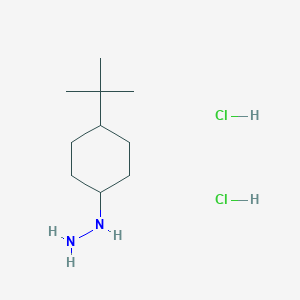
Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate
Vue d'ensemble
Description
Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate, or EFHPA, is an organic compound with a unique structure and properties. It was first synthesized in the late 1990s and has since been found to have a number of interesting applications in scientific research. EFHPA has a number of advantages over other compounds, such as its low toxicity, its low volatility, and its ability to act as a catalyst for a variety of chemical reactions.
Applications De Recherche Scientifique
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate, widely used as a solvent in paints, inks, and consumer products, is produced through several process intensification techniques. These techniques offer advantages over traditional processes, including energy savings and reduced capital investment. Techniques such as Reactive Distillation and Microwave Reactive Distillation are explored for their effectiveness in enhancing ethyl acetate purity and overall production rate while minimizing energy consumption and cost. This area of research is vital for improving industrial processes related to chemicals closely related to Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate) (Patil & Gnanasundaram, 2020).
Biodegradation and Fate in the Environment
The environmental biodegradation and fate of ethyl acetate and similar compounds, such as ethyl tert-butyl ether (ETBE), have been studied to understand their behavior in soil and groundwater. Microorganisms capable of degrading these compounds under aerobic conditions have been identified, which is crucial for assessing environmental impact and developing bioremediation strategies. This research is foundational for environmentally sustainable practices involving similar chemical compounds (Thornton et al., 2020).
Antioxidant Activities of Related Compounds
Studies on hydroxycinnamates, which share functional groups with the compound , reveal significant antioxidant activities. These activities are vital for food preservation and potential therapeutic applications. Research into the antioxidant properties of such compounds provides insights into their utility in health and nutrition, underscoring the importance of chemical research in developing beneficial applications (Shahidi & Chandrasekara, 2010).
Liquid Organic Hydrogen Carriers (LOHC)
Exploration into using ethyl acetate as a liquid organic hydrogen carrier highlights its potential in renewable energy storage and transportation. This research underscores the compound's role in sustainable energy solutions, demonstrating the broad applicability of research on ethyl acetate and structurally related compounds in addressing future energy needs (Santacesaria et al., 2023).
Propriétés
IUPAC Name |
ethyl 2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO3/c1-2-23-10(21)7-20-9-5-3-8(4-6-9)11(22,12(14,15)16)13(17,18)19/h3-6,20,22H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBWJOTADGZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130538 | |
| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-58-6 | |
| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)






![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)


